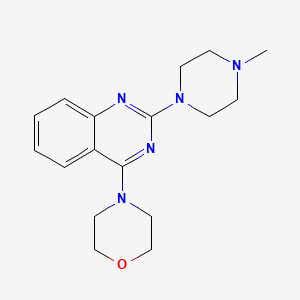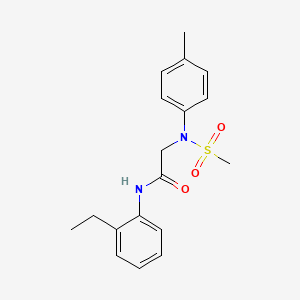![molecular formula C15H16N2O2S B5871933 N-[2-(butyrylamino)phenyl]-2-thiophenecarboxamide](/img/structure/B5871933.png)
N-[2-(butyrylamino)phenyl]-2-thiophenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(butyrylamino)phenyl]-2-thiophenecarboxamide, commonly known as BTCP, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. BTCP belongs to the class of thiophene-based compounds, which are known for their diverse biological activities.
Mécanisme D'action
The exact mechanism of action of BTCP is not fully understood. However, it has been proposed that BTCP exerts its therapeutic effects by modulating various signaling pathways in the body. BTCP has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the inflammatory response. BTCP has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. Moreover, BTCP has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, which plays a crucial role in the antioxidant response.
Biochemical and Physiological Effects:
BTCP has been shown to exert various biochemical and physiological effects in the body. It has been shown to reduce inflammation and pain by inhibiting the activity of COX-2. BTCP has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells. Moreover, BTCP has been shown to improve cognitive function and memory by modulating various signaling pathways in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
BTCP has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab. Moreover, BTCP has been extensively studied for its potential therapeutic applications, which makes it an ideal candidate for further research. However, there are also some limitations to using BTCP in lab experiments. It is a relatively new compound, and its exact mechanism of action is not fully understood. Moreover, the optimal dosage and administration route of BTCP for therapeutic purposes are still unknown.
Orientations Futures
There are several future directions for the research on BTCP. One potential direction is to further elucidate the mechanism of action of BTCP. This will help to better understand how BTCP exerts its therapeutic effects and may lead to the development of more effective therapies. Another potential direction is to investigate the potential use of BTCP in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. Moreover, the development of novel BTCP derivatives with improved therapeutic properties is an area of active research.
Méthodes De Synthèse
BTCP can be synthesized through a multistep reaction process. The first step involves the reaction of 2-chlorothiophene with sodium hydride to form 2-thiophenecarboxylate. The second step involves the reaction of 2-thiophenecarboxylate with 2-nitroaniline in the presence of palladium catalyst to form N-[2-nitrophenyl]-2-thiophenecarboxamide. The final step involves the reduction of N-[2-nitrophenyl]-2-thiophenecarboxamide using hydrogen gas and palladium catalyst to form BTCP.
Applications De Recherche Scientifique
BTCP has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-inflammatory, analgesic, and anti-cancer properties. BTCP has also been studied for its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. Moreover, BTCP has been shown to have potent antioxidant and neuroprotective effects.
Propriétés
IUPAC Name |
N-[2-(butanoylamino)phenyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S/c1-2-6-14(18)16-11-7-3-4-8-12(11)17-15(19)13-9-5-10-20-13/h3-5,7-10H,2,6H2,1H3,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPLSIQFWUZLNJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=CC=C1NC(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(2-chloro-6-methylphenoxy)ethyl]-1H-imidazole](/img/structure/B5871856.png)
![methyl 3-[(2,6-dimethoxybenzoyl)amino]-4-(4-methylpiperidin-1-yl)benzoate](/img/structure/B5871863.png)
![4-methoxy-N'-{[(2,3,5-trimethylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5871867.png)

![8,9-dimethyl-7-[3-(4-morpholinyl)propyl]-2-(2-thienyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5871882.png)


![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide](/img/structure/B5871901.png)



![2,3,7,8,12,13-hexahydro-1H,6H,11H-triscyclopenta[3,4]pyrazolo[1,5-a:1',5'-c:1'',5''-e][1,3,5]triazine](/img/structure/B5871940.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine](/img/structure/B5871955.png)